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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

Cat. No.: B1379023

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2-
bromonicotinic Acid

Executive Summary

4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a valuable
heterocyclic building block in the synthesis of complex organic molecules.[1] Its utility in
medicinal chemistry and drug development is significant, with its structural motifs appearing in
various biologically active compounds.[2] This guide provides a comprehensive technical
overview of the molecular structure of 4-Amino-2-bromonicotinic acid, offering a detailed
framework for understanding and analyzing its conformational landscape. We will explore the
theoretical principles governing its three-dimensional structure, detail robust experimental
protocols for its characterization, and outline computational workflows for predicting its stable
conformers. This document is intended for researchers, chemists, and drug development
professionals who require a deep understanding of this molecule's physicochemical properties
to leverage its full potential in synthetic applications.

Core Molecular Structure and Physicochemical
Properties

4-Amino-2-bromonicotinic acid, with the IUPAC name 4-amino-2-bromopyridine-3-carboxylic
acid, possesses a pyridine core functionalized with three key substituents: a bromine atom at
position 2, a carboxylic acid group at position 3, and an amino group at position 4.[3][4][5] This
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arrangement of electron-withdrawing (bromo, carboxyl) and electron-donating (amino) groups
on the aromatic ring creates a unique electronic and steric environment that dictates its
reactivity and preferred three-dimensional structure.

The interplay of these substituents is critical. The bulky bromine atom ortho to the carboxylic
acid group imposes significant steric constraints, heavily influencing the rotational freedom
around the C3-C(carboxyl) bond. Furthermore, the adjacent amino and carboxylic acid groups
introduce the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific
conformations.

Below is a summary of its fundamental properties:

Property Value Reference

4-amino-2-bromopyridine-3-
IUPAC Name ] ] [41[5]
carboxylic acid

CAS Number 1060809-71-3 [3][6]
Molecular Formula CeHsBrN20:2 [21[7]
Molecular Weight ~217.02 g/mol [31[8]
SMILES Nclcenc(Br)clC(=0)O [31[4]

KVJIIXPIWHSDFE-
InChl Key [5]
UHFFFAOYSA-N

Conformational Analysis: A Theoretical Framework

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape
and its ability to adopt specific conformations to bind to a target receptor or enzyme. For 4-
Amino-2-bromonicotinic acid, the primary source of conformational isomerism arises from
rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the
C3-C7 bond, see diagram below).

Caption: Key structural features influencing the conformation of 4-Amino-2-bromonicotinic
acid.
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Several factors govern the rotational barrier and the stability of the resulting conformers:

» Steric Hindrance: The primary determinant of conformation is the severe steric repulsion
between the large bromine atom at C2 and the carbonyl oxygen of the carboxylic acid. This
interaction likely forces the carboxylic acid group out of the plane of the pyridine ring to
minimize van der Waals strain.

 Intramolecular Hydrogen Bonding: A stabilizing interaction may occur between the hydrogen
of the amino group and the carbonyl oxygen of the carboxylic acid (N-H---O=C). The
formation of this pseudo-six-membered ring could lock the molecule into a specific, low-
energy conformation. A weaker hydrogen bond between the carboxylic acid -OH group and
the pyridine nitrogen is also possible, though this would require a specific orientation that
may be sterically disfavored.

o Electronic Effects: Resonance delocalization within the pyridine ring and conjugation with the
substituents affect bond lengths and the overall electronic distribution, which can subtly
influence conformational preferences.

Experimental Determination of Structure and
Conformation

A multi-faceted experimental approach is necessary to fully characterize the molecule in both
its solid and solution states. The choice of experiment is driven by the specific information
sought—a static, solid-state picture versus a dynamic, solution-state average.

Single-Crystal X-Ray Crystallography (Solid State)

This technique provides the definitive, atomic-resolution three-dimensional structure of the
molecule as it exists in a crystal lattice. It is the gold standard for unambiguously determining
bond lengths, bond angles, and the preferred solid-state conformation.

Experimental Protocol: A Self-Validating Workflow
o Crystal Growth:

o Causality: High-quality single crystals are paramount for successful diffraction. The goal is
to allow molecules to pack in a slow, ordered manner.
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o Method: Slowly evaporate a saturated solution of the compound. Common solvents to
screen include ethanol, methanol, acetone, or solvent/anti-solvent pairs like ethyl
acetate/hexane.

e Data Collection:

o Method: Mount a suitable crystal on a goniometer and cool it under a stream of liquid
nitrogen to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray
beam and collect the diffraction pattern on a detector.

e Structure Solution and Refinement:

o Method: Process the diffraction data to obtain electron density maps. Build an initial
molecular model into the map and refine its atomic positions and thermal parameters until
the model accurately reproduces the experimental data.

o Trustworthiness: The quality of the final structure is validated by statistical indicators such
as the R-factor, which should be low (<5-10%), indicating a good fit between the
calculated and observed structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solution State)

NMR spectroscopy is unparalleled for probing the structure and conformational dynamics of
molecules in solution, which is often more relevant to their biological function.

Caption: Workflow for NMR-based structural and conformational analysis.
Step-by-Step Methodology
e Sample Preparation:

o Causality: The choice of a deuterated solvent is critical. DMSO-ds is often preferred for
carboxylic acids as it can solubilize the compound and its exchangeable protons (-NH:z
and -COOH) are often observable.

e 1D NMR (*H and 3C) Acquisition:
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o Method: Acquire standard proton and carbon-13 spectra.

o Expected Data: The *H NMR spectrum will show two distinct signals for the aromatic
protons on the pyridine ring, along with broad signals for the amino and carboxylic acid
protons. The 13C NMR will confirm the number of unique carbon environments.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

o Causality: This is the key experiment for conformational analysis in solution. The NOE is a
through-space interaction, and a NOESY cross-peak between two protons indicates they
are close in space (< 5 A), regardless of their bonding connectivity.

o Method: Run a standard 2D NOESY experiment.

o Self-Validation: The presence of a NOESY cross-peak between a proton of the amino
group and the carbonyl oxygen (via proximity to the C5-H) or between the C5-H and the
carboxylic acid proton would provide direct evidence for the preferred orientation of the
substituents in solution.

Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful, complementary approach to experimental
methods. It allows for the exploration of the entire conformational space to identify low-energy
structures and the transition states that separate them.

Caption: Workflow for computational conformational analysis.

Potential Energy Surface (PES) Scan

e Principle: This method maps the change in a molecule's energy as a specific dihedral angle
is systematically rotated. The resulting plot reveals the energetic cost of rotation and
identifies angles corresponding to stable (low-energy) and unstable (high-energy)
conformations.

e Protocol:

o Structure Input: Build an initial 3D structure of 4-Amino-2-bromonicotinic acid.
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o Scan Definition: Define the dihedral angle for rotation, typically C2-C3-C(carboxyl)-
O(carbonyl).

o Calculation: Perform a "relaxed" PES scan using a quantum mechanical method, such as
Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. A relaxed scan
allows the rest of the molecule to adjust its geometry at each step, providing a more
accurate energy profile.

Geometry Optimization and Frequency Analysis

¢ Principle: The structures identified as minima on the PES scan are approximate. Full
geometry optimization is required to locate the precise coordinates of the lowest energy
conformers. A subsequent frequency calculation validates these structures.

e Protocol:

o Optimization: Take the geometry from each minimum on the PES scan and run a full
geometry optimization calculation without constraints.

o Frequency Calculation: Perform a frequency calculation on each optimized structure.

o Trustworthiness: A true energy minimum will have zero imaginary frequencies. The
presence of one imaginary frequency indicates a transition state. This step is a critical self-
validation of the computational results.

The calculations would likely yield a table of the most stable conformers:

Dihedral Angle (C2- Relative Energy

Conformer Key Feature
C3-C-0) (kcallmol)
Intramolecular N-
1 ~45° 0.00
H---O=C H-bond
Sterically hindered, no
2 ~160° +2.5

H-bond

(Note: The data above is hypothetical and for illustrative purposes.)
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Conclusion

The molecular structure and conformational preferences of 4-Amino-2-bromonicotinic acid
are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and
electronic effects. A comprehensive understanding of this molecule requires an integrated
approach combining theoretical modeling with rigorous experimental validation through X-ray
crystallography and advanced NMR spectroscopy. The protocols and frameworks detailed in
this guide provide a robust pathway for researchers to fully characterize this important synthetic
building block, enabling its more effective and rational application in the fields of drug discovery
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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